1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
Description
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(3-10-11)2-6(8)4-9-7/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMIGDVPBZSXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Mechanism
The key starting material is generally a 5-aminopyrazole derivative, such as 3-methyl-1H-pyrazol-5-amine, which contains two nucleophilic centers: the amino group (-NH2) and the β-position sp2 carbon. These nucleophiles react with a 1,3-biselectrophile, typically a dicarbonyl compound or alkynyl aldehyde, to form the fused bicyclic system.
The mechanism involves:
- Initial nucleophilic attack by either the amino group or the β-position carbon on one of the two electrophilic carbonyl groups of the biselectrophile.
- Dehydration to form an intermediate.
- Second nucleophilic attack on the remaining carbonyl group, leading to a six-membered ring closure.
- Final dehydration to yield the pyrazolo[3,4-b]pyridine core structure.
Alkynyl Aldehyde-Based Cyclization (6-endo-dig Cyclization)
A highly efficient and selective method employs 5-aminopyrazoles and alkynyl aldehydes under catalytic conditions involving silver salts, iodine, or N-bromosuccinimide (NBS). This method utilizes a 6-endo-dig cyclization mechanism to form the fused heterocycle:
- The 5-aminopyrazole condenses with the alkynyl aldehyde to form an imine intermediate.
- The alkyne triple bond is activated by the catalyst (e.g., Ag(CF3CO2)) to facilitate intramolecular cyclization.
- The 6-endo-dig cyclization forms the pyrazolo[3,4-b]pyridine core.
- Depending on the reaction conditions, halogenated or non-halogenated products can be selectively synthesized.
Reaction Conditions and Optimization
- Typical conditions: 5-aminopyrazole (0.2 mmol), alkynyl aldehyde (0.2 mmol), Ag(CF3CO2) (10 mol%), triflic acid (TfOH, 30 mol%), in N,N-dimethylacetamide (DMAc) solvent at 100 °C for 2 hours.
- This method shows broad substrate scope, tolerating various electron-donating and electron-withdrawing substituents on the pyrazole and aldehyde rings.
- The reaction yields for substituted pyrazolo[3,4-b]pyridines range from 63% to 84%, demonstrating good efficiency and functional group tolerance.
Comparative Data on Substrate Scope and Yields
| Substrate Type | Substituent Example | Product Yield (%) | Notes |
|---|---|---|---|
| Pyrazole with electron-donating groups | 3-Me, 3-(t-Bu), 1-Ph | 74–84 | High yields, good functional group tolerance |
| Pyrazole with halogen substituents | 4-F, 4-Br | 68–81 | Halogenated derivatives successfully synthesized |
| Electron-deficient pyrazole | Strongly electron-withdrawing groups | 63 | Moderate yield |
| Alkyl-substituted pyrazoles | Alkyl groups only | 66–75 | Moderate to good yields |
| Alkynyl aldehydes with electron-rich aryl | 4-Me, 4-OMe | 64–78 | Smooth annulation |
| Alkynyl aldehydes with electron-withdrawing aryl | 4-Ac, 4-CF3, 4-F | 66–81 | Moderate to good yields |
| Heteroaryl alkynyl aldehydes | Furan, thiophene, pyridine | 65–72 | Good yields |
| Alkyl alkynyl aldehydes | Alkyl substituents | Moderate | Moderate yields |
Mechanistic Insights
Control experiments and spectroscopic analysis (TLC-MS, LC-HRMS, NMR) indicate the formation of an imine intermediate prior to cyclization. The silver salt coordinates to the alkyne, promoting the 6-endo-dig cyclization. Halogenated products form via addition of halogen electrophiles to the activated alkyne, followed by cyclization and loss of acid.
Scalability and Applications
- The optimized method has been successfully scaled up to 5 mmol scale, maintaining good yields (71% for non-halogenated and 53% for iodinated products).
- The protocol is applicable for functionalizing natural products and synthesizing derivatives with potential biomedical relevance.
This comprehensive analysis shows that the preparation of this compound is best achieved via the formation of the pyridine ring on a 5-aminopyrazole precursor using alkynyl aldehydes under catalytic 6-endo-dig cyclization conditions. The method offers excellent regioselectivity, broad substrate scope, and potential for halogen functionalization, making it a versatile and efficient synthetic route.
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has garnered attention for its potential as a kinase inhibitor , which plays a crucial role in regulating various cellular processes. Its mechanism of action involves inhibiting specific kinases that are vital for cell proliferation and survival, making it a candidate for cancer therapy and other diseases.
Anticancer Properties:
Research indicates that derivatives of this compound exhibit significant anticancer activities. For instance, studies have shown inhibition of cyclin-dependent kinases (CDKs) with IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 . This suggests strong potential for developing targeted cancer therapies.
Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentrations (MICs). Its ability to disrupt biofilm formation further enhances its therapeutic potential against resistant bacterial infections .
Biological Studies
In biological contexts, the compound is investigated for its effects on various signaling pathways. By modulating kinase activity, it can influence processes such as apoptosis and inflammation, which are critical in cancer progression and chronic inflammatory diseases .
Case Studies
The following table summarizes key findings from studies exploring the biological activities of this compound:
Industrial Applications
Beyond medicinal uses, this compound is being explored in materials science for developing new materials with specific electronic properties. Its unique structure allows for modifications that can enhance performance in electronic applications.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with structurally related analogs:
Structural and Physicochemical Properties
*Calculated based on molecular formula (C₇H₈N₄).
Biological Activity
Overview
1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structure features a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 5-position. This configuration allows for various interactions with biological targets, leading to significant therapeutic potential.
Target Interactions
This compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit specific kinases, which are crucial for cellular signaling pathways. The compound's structural similarity to purine bases like adenine and guanine suggests that it may interfere with nucleic acid metabolism and related processes .
The compound exhibits the following biochemical properties:
- Enzyme Inhibition : It inhibits cytochrome P450 enzymes, particularly CYP1A2, which is essential for drug metabolism. This inhibition can modulate drug interactions and enhance therapeutic efficacy in various treatments.
- Cellular Effects : It alters cell signaling pathways, gene expression, and cellular metabolism, showcasing its multifaceted effects on cell function.
Antimicrobial Properties
Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. For example, a study reported a minimum inhibitory concentration (MIC) of 1.56 mg/L against Pseudomonas syringae pv. actinidiae, surpassing well-known antibiotics like allicin and streptomycin sulfate . This suggests its potential as a lead compound for developing novel antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer research. Various studies have highlighted its ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance:
- Inhibition Potency : Compounds derived from this scaffold exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory activity .
- Cell Line Studies : It has demonstrated effective antiproliferative activity in several human tumor cell lines, including HeLa and HCT116 cells .
Research Findings and Case Studies
The following table summarizes key findings from recent studies on the biological activity of this compound:
Q & A
Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine?
The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting pyrazol-5-amine precursors with α,β-unsaturated ketones or aldehydes in the presence of catalysts like trifluoroacetic acid (TFA) under reflux conditions. Key steps include cyclization and functionalization of the pyrazole and pyridine rings . Solvent-free methods or toluene as a solvent are often employed to optimize yield .
Q. How is structural characterization performed for this compound?
Techniques include:
- NMR spectroscopy : and NMR are used to confirm the chemical environment of protons and carbons, such as the methyl group at position 1 and the amine at position 5 .
- IR spectroscopy : Identifies functional groups (e.g., N-H stretches for the amine) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the primary biological activities of pyrazolo[3,4-b]pyridine derivatives?
These derivatives exhibit diverse pharmacological properties, including kinase inhibition (e.g., BRAF) and phosphodiesterase 4 (PDE4) inhibition, which are relevant to cancer and inflammatory diseases . Biological evaluations often involve in vitro assays (e.g., tumor necrosis factor-α suppression) .
Q. How do physical properties (e.g., solubility) impact experimental design?
The compound’s low solubility in aqueous buffers often necessitates dimethyl sulfoxide (DMSO) as a solvent for in vitro assays. Stability studies (e.g., pH, temperature) are critical for optimizing storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound?
Use high-resolution X-ray diffraction with programs like SHELXL for refinement. For ambiguous electron density, consider alternative conformers or twinning corrections. Cross-validation with spectroscopic data (NMR, IR) ensures accuracy .
Q. How can reaction byproducts be minimized during synthesis?
Optimize reaction conditions:
- Catalyst screening : TFA is common, but Lewis acids (e.g., ZnCl) may improve selectivity.
- Temperature control : Lower temperatures reduce side reactions (e.g., oxidation).
- Purification : Column chromatography or recrystallization removes impurities .
Q. What computational methods predict binding affinity in kinase inhibition studies?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with target proteins like BRAF. Validate predictions with in vitro IC measurements and mutagenesis studies .
Q. How do substituents influence structure-activity relationships (SAR) in PDE4 inhibition?
Methyl groups at position 1 enhance metabolic stability, while electron-withdrawing substituents (e.g., nitro at position 5) increase potency. SAR studies combine synthetic chemistry with in vivo efficacy and toxicity profiling (e.g., pica feeding models in rats) .
Q. What analytical challenges arise in quantifying trace impurities?
High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is used. Method validation includes linearity (R > 0.99), limit of detection (LOD < 0.1%), and recovery studies .
Q. How are safety protocols tailored for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
